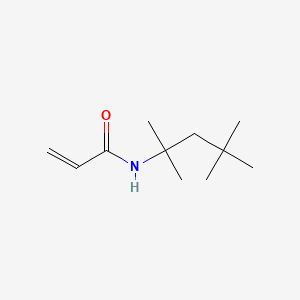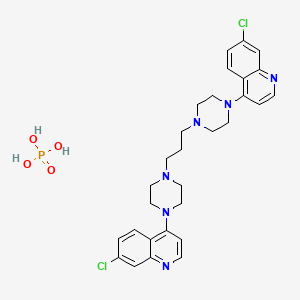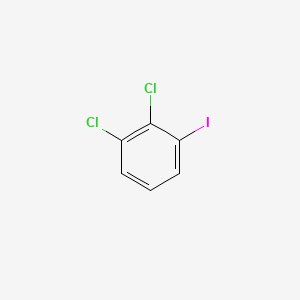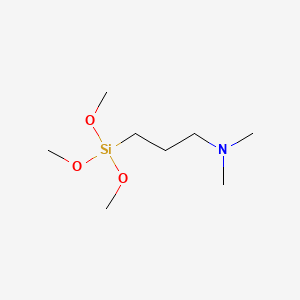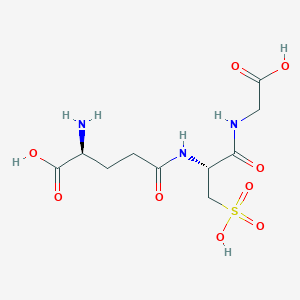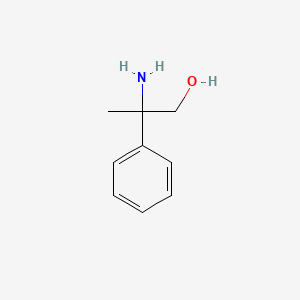
2-Amino-2-fenilpropan-1-ol
Descripción general
Descripción
“2-Amino-2-phenylpropan-1-ol” is a compound with the CAS Number 90642-81-2 . It has a molecular weight of 151.21 and is also known as β-hydroxyamphetamine . It belongs to the phenethylamine and amphetamine chemical classes .
Synthesis Analysis
The synthesis of “2-Amino-2-phenylpropan-1-ol” and its derivatives has been explored in various studies. For instance, one study reported the application of immobilised whole-cell biocatalysts with ®-transaminase activity for the synthesis of novel disubstituted 1-phenylpropan-2-amines .
Molecular Structure Analysis
The InChI code for “2-Amino-2-phenylpropan-1-ol” is 1S/C9H13NO/c1-9(10,7-11)8-5-3-2-4-6-8/h2-6,11H,7,10H2,1H3 . This indicates that the compound has a molecular structure consisting of a cyclic benzene or phenyl group, a two-carbon ethyl moiety, and a terminal nitrogen .
Physical And Chemical Properties Analysis
It has a molecular weight of 151.21 . The compound’s storage temperature is room temperature .
Aplicaciones Científicas De Investigación
Farmacología
2-Amino-2-fenilpropan-1-ol: en farmacología está estrechamente relacionado con Fenilpropanolamina (PPA), un agente simpaticomimético utilizado como descongestionante y supresor del apetito . Se ha utilizado en preparaciones de tos y resfriado con y sin receta, y en medicina veterinaria para controlar la incontinencia urinaria en perros .
Síntesis orgánica
En la síntesis orgánica, This compound sirve como precursor para la síntesis de varios compuestos. Puede reaccionar con salicilaldehídos sustituidos para formar ligandos de base de Schiff quirales tridentatos, que son útiles para crear arquitecturas supramoleculares metal-orgánicas quirales unidas por H . Estas arquitecturas tienen aplicaciones potenciales en el desarrollo de nuevos materiales y catálisis.
Química analítica
Los químicos analíticos utilizan This compound por sus propiedades como un amino alcohol quiral. Se puede utilizar para determinar la enantiopureza de las aminas utilizando agentes de solvatación quirales mediante análisis espectroscópico de RMN . Esto es crucial para el control de calidad de los productos farmacéuticos y otras sustancias donde la quiralidad del compuesto puede afectar su actividad biológica.
Ciencia de materiales
En la ciencia de materiales, This compound está involucrado en la síntesis de compuestos quirales que pueden formar parte de estructuras supramoleculares. Estas estructuras son significativas para el desarrollo de nuevos materiales con propiedades ópticas o electrónicas específicas .
Investigación bioquímica
Los bioquímicos estudian This compound por su papel en la síntesis de compuestos a partir de derivados de Baylis-Hillman y su interacción con los nanotubos de carbono. Estos estudios pueden conducir a conocimientos sobre las propiedades cinéticas, de duración y biológicas de nuevos compuestos .
Mecanismo De Acción
Target of Action
The primary target of 2-Amino-2-phenylpropan-1-ol is the adrenergic receptor . This compound acts as a nonselective adrenergic receptor agonist . Adrenergic receptors are a class of G protein-coupled receptors that are targets of many catecholamines like norepinephrine and epinephrine produced by the body, but also many medications .
Mode of Action
2-Amino-2-phenylpropan-1-ol interacts with its targets, the adrenergic receptors, by inducing the release of norepinephrine, thereby activating these receptors . Although originally thought to act as a direct agonist of adrenergic receptors, it was subsequently found to show only weak or negligible affinity for these receptors .
Biochemical Pathways
The activation of adrenergic receptors by 2-Amino-2-phenylpropan-1-ol affects several biochemical pathways. It has been shown to have receptor activity in adipose tissue and to inhibit the release of AMP-activated protein from cells . It also inhibits the production of inflammatory cytokines and chemokines in human monocytes .
Pharmacokinetics
The pharmacokinetics of 2-Amino-2-phenylpropan-1-ol involves its absorption, distribution, metabolism, and excretion (ADME). It is metabolized in the liver, specifically by the CYP2D6 enzyme . The elimination half-life of this compound is between 2.1 and 3.4 hours , indicating its relatively short presence in the body. These properties impact the bioavailability of 2-Amino-2-phenylpropan-1-ol, affecting how much of the drug reaches the site of action.
Result of Action
The molecular and cellular effects of 2-Amino-2-phenylpropan-1-ol’s action include the activation of adrenergic receptors and the subsequent physiological responses. This can lead to a decrease in appetite and a decongestant effect . In veterinary medicine, it is used to control urinary incontinence in dogs .
Safety and Hazards
The safety data sheet for “2-Amino-2-phenylpropan-1-ol” indicates that it is combustible and harmful to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and wearing protective gloves, eye protection, and face protection .
Análisis Bioquímico
Biochemical Properties
2-Amino-2-phenylpropan-1-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it acts as a nonselective adrenergic receptor agonist and norepinephrine reuptake inhibitor . The nature of these interactions involves the compound binding to these biomolecules, influencing their function and activity .
Cellular Effects
The effects of 2-Amino-2-phenylpropan-1-ol on various types of cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been used as a decongestant and appetite suppressant, indicating its influence on cellular processes .
Molecular Mechanism
The mechanism of action of 2-Amino-2-phenylpropan-1-ol at the molecular level is complex. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it is known to act as a nonselective adrenergic receptor agonist, indicating its ability to bind to these receptors and influence their activity .
Metabolic Pathways
2-Amino-2-phenylpropan-1-ol is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can influence metabolic flux or metabolite levels . For instance, it is metabolized in the liver via the CYP2D6 enzyme .
Propiedades
IUPAC Name |
2-amino-2-phenylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-9(10,7-11)8-5-3-2-4-6-8/h2-6,11H,7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAQCLDRCXNFRBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(C1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70325292 | |
| Record name | 2-amino-2-phenylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70325292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90642-81-2 | |
| Record name | 90642-81-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409576 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-amino-2-phenylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70325292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 2-Amino-2-phenylpropan-1-ol used to determine the absolute configuration of other compounds?
A1: The research paper utilizes 2-Amino-2-phenylpropan-1-ol as a key degradation product in determining the absolute configuration of (+)-N-methyl-eudan [(+)-1,5-dimethyl-5-phenylbarbituric acid]. By chemically degrading (+)-N-methyl-eudan, the researchers obtained R(-)-2-Amino-2-phenylpropan-1-ol. Knowing the absolute configuration of this degradation product allowed them to deduce the absolute configuration of the parent compound, (+)-N-methyl-eudan, as S(+)-1a []. This approach highlights the use of controlled degradation and known chiral building blocks in elucidating stereochemical properties of more complex molecules.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

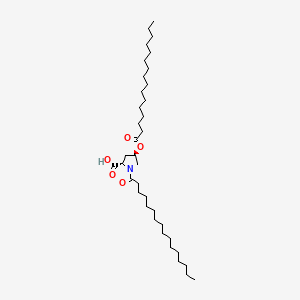
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-[ethyl(4-methylphenyl)amino]-2'-methyl-](/img/structure/B1582798.png)
![Trimethoxy-[3-(2-methoxyethoxy)propyl]silane](/img/structure/B1582800.png)
